REACTION_SMILES
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[Br:6][c:7]1[c:8]([N+:14](=[O:15])[O-:16])[c:9]([NH2:10])[cH:11][cH:12][cH:13]1.[CH3:1][S:2](=[O:3])[O-:4].[CH3:26][S:27]([CH3:28])=[O:29].[CH3:30][CH2:31][O:32][C:33]([CH3:34])=[O:35].[CH:17]([N:18]([CH2:19][CH3:20])[CH:21]([CH3:22])[CH3:23])([CH3:24])[CH3:25].[Cu+2:44].[Na+:5].[S:36]([O-:37])([C:38]([F:39])([F:40])[F:41])(=[O:42])=[O:43].[S:45]([O-:46])([C:47]([F:48])([F:49])[F:50])(=[O:51])=[O:52]>>[CH3:1][S:2](=[O:3])(=[O:4])[c:7]1[c:8]([N+:14](=[O:15])[O-:16])[c:9]([NH2:10])[cH:11][cH:12][cH:13]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)c1[N+](=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)c1cccc(N)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |